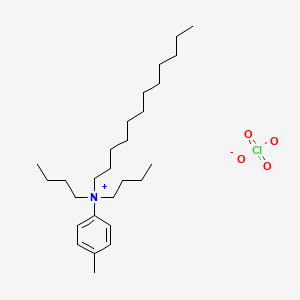
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a perchlorate anion and a cationic nitrogen atom bonded to butyl, dodecyl, and 4-methylanilinium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate typically involves the quaternization of N,N-dibutyl-4-methylaniline with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the quaternization process.
Solvent: Common solvents used include polar aprotic solvents such as acetonitrile or dimethylformamide.
Catalyst: A catalyst such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
作用機序
The mechanism of action of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This can lead to increased permeability and potential cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
N-Dodecyl-N,N-dimethylammonio)butyrate: Another quaternary ammonium salt with similar amphiphilic properties.
N-Dodecyl-4-methylbenzenesulfonamide: A compound with a similar alkyl chain length and aromatic ring structure.
Uniqueness
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is unique due to its specific combination of butyl, dodecyl, and 4-methylanilinium groups, which confer distinct physicochemical properties
特性
CAS番号 |
143785-61-9 |
|---|---|
分子式 |
C27H50ClNO4 |
分子量 |
488.1 g/mol |
IUPAC名 |
dibutyl-dodecyl-(4-methylphenyl)azanium;perchlorate |
InChI |
InChI=1S/C27H50N.ClHO4/c1-5-8-11-12-13-14-15-16-17-18-25-28(23-9-6-2,24-10-7-3)27-21-19-26(4)20-22-27;2-1(3,4)5/h19-22H,5-18,23-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HKNWJIPBIMAMMS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)C1=CC=C(C=C1)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


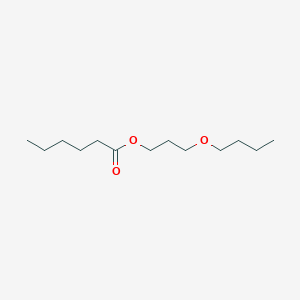

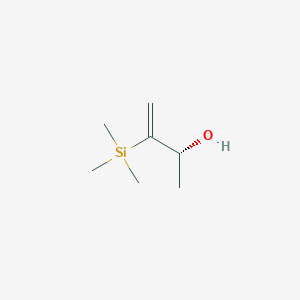
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
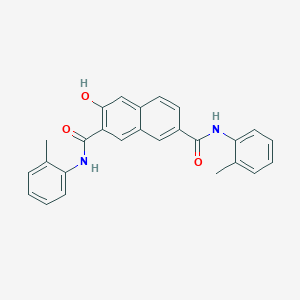
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
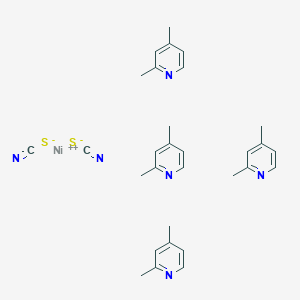
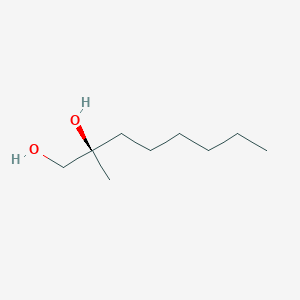
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
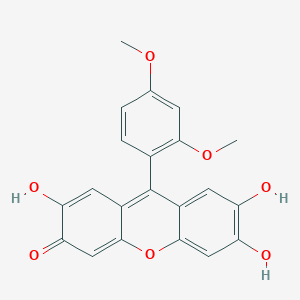
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
